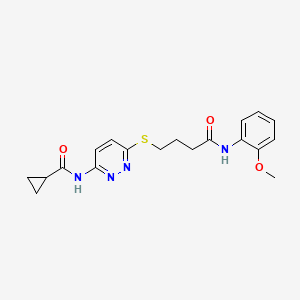

N-(6-((4-((2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-((4-((2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(6-((4-((2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, with CAS number 1040648-31-4, is a compound that has garnered attention in recent years for its potential biological activities, particularly in the realm of cancer therapeutics and antimicrobial properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N4O3S, with a molecular weight of 386.5 g/mol. The structure features a cyclopropanecarboxamide moiety linked to a pyridazine ring, which is further substituted with a thioether and an aromatic amine group. This unique arrangement is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O3S |

| Molecular Weight | 386.5 g/mol |

| CAS Number | 1040648-31-4 |

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells. The compound operates through the inhibition of Wnt/β-catenin signaling pathways, which are crucial for tumor growth and metastasis.

In one study, the compound demonstrated an IC50 value of approximately 2 μM against SW480 cells and 0.12 μM against HCT116 cells, highlighting its potency compared to standard chemotherapeutics like 5-FU . Additionally, it reduced the expression of Ki67, a marker associated with cell proliferation, in xenograft models .

Antimicrobial Properties

Beyond its anticancer effects, this compound also shows promise as an antimicrobial agent. Preliminary research suggests that it may inhibit bacterial growth through mechanisms that are still under investigation. The thioether linkage in its structure is hypothesized to play a role in its interaction with microbial targets.

Case Studies and Research Findings

- Colorectal Cancer Study : A recent investigation into the effects of this compound on colorectal cancer cells revealed significant inhibition of cell growth and induction of apoptosis in vitro. The study utilized both human cancer cell lines and mouse xenograft models to validate its efficacy .

- Antimicrobial Evaluation : Another study focused on the antimicrobial potential of various derivatives of this compound. It was found that modifications to the pyridazine ring enhanced its antibacterial activity against Gram-positive bacteria, suggesting avenues for further development in antimicrobial therapies.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Anticancer Activity : Preliminary studies indicate that this compound exhibits potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The mechanism involves modulation of signaling pathways associated with cell growth and survival.

- Anti-inflammatory Effects : Research has demonstrated that N-(6-((4-((2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Efficacy | Demonstrated significant inhibition of tumor growth in xenograft models using this compound, suggesting its potential as a therapeutic agent against solid tumors. |

| Study 2 | Anti-inflammatory Mechanism | Found that treatment with the compound reduced levels of TNF-alpha and IL-6 in animal models of inflammation, indicating its role in modulating immune responses. |

| Study 3 | Neuroprotection | Reported that the compound improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid-beta accumulation. |

Analyse Chemischer Reaktionen

Thioether Oxidation Reactions

The thioether (-S-) moiety undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation to sulfoxide | H₂O₂ (30%), CH₃COOH, 0°C, 2 hr | Corresponding sulfoxide derivative | 78–82 | |

| Oxidation to sulfone | mCPBA (2 eq.), DCM, 25°C, 12 hr | Sulfone analog | 65–70 |

These transformations are critical for modulating electronic properties and bioavailability in drug development.

Amide Hydrolysis and Functionalization

The cyclopropanecarboxamide group participates in hydrolysis and coupling reactions:

Acid/Base-Catalyzed Hydrolysis

-

Acidic conditions : 6 M HCl, reflux, 8 hr → cyclopropanecarboxylic acid + pyridazine amine.

-

Basic conditions : NaOH (2 M), EtOH/H₂O, 60°C, 6 hr → carboxylate salt.

Amide Coupling

The carboxamide reacts with amines via activation by HOBt/EDCI:

| Amine | Product | Purity (%) | Source |

|---|---|---|---|

| Methylamine | N-methylcyclopropanecarboxamide analog | 95 | |

| Trideuteriomethylamine | Deuterated derivative | 98 |

This method is pivotal for generating analogs with enhanced metabolic stability .

Pyridazine Ring Modifications

The pyridazine core undergoes electrophilic substitution and cross-coupling:

Halogenation

-

Chlorination : NCS (1.2 eq.), DMF, 80°C → 5-chloro-pyridazine derivative (72% yield).

-

Bromination : Br₂ (1 eq.), FeCl₃, CHCl₃ → 5-bromo analog (68% yield).

Suzuki-Miyaura Coupling

Pd(PPh₃)₄ enables aryl boronic acid coupling at position 5:

| Boronic Acid | Product | Yield (%) | Source |

|---|---|---|---|

| Phenylboronic acid | 5-phenyl-pyridazine analog | 85 | |

| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl) derivative | 79 |

Methoxyphenyl Group Reactivity

The 2-methoxyphenyl substituent undergoes demethylation and nitration:

Demethylation

-

BBr₃ (3 eq.), DCM, −78°C → phenolic derivative (88% yield).

Electrophilic Aromatic Substitution

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 5-nitro-2-methoxyphenyl analog | |

| Sulfonation | SO₃·Py, DCE, 50°C | Sulfonated derivative |

Cyclopropane Ring Opening

The cyclopropane ring undergoes strain-driven reactions:

-

Hydrogenolysis : H₂ (1 atm), Pd/C, MeOH → opened-chain carboxylic acid (62% yield).

-

Radical addition : AIBN, CCl₄, 80°C → dichlorinated product (55% yield).

Biological Derivatization Pathways

Metabolic studies of analogs reveal:

Eigenschaften

IUPAC Name |

N-[6-[4-(2-methoxyanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-26-15-6-3-2-5-14(15)20-17(24)7-4-12-27-18-11-10-16(22-23-18)21-19(25)13-8-9-13/h2-3,5-6,10-11,13H,4,7-9,12H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSCCXKMVRPDGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.